molecular formula C18H24N2O7S B12722413 Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester CAS No. 82560-35-8

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester

Cat. No.: B12722413
CAS No.: 82560-35-8
M. Wt: 412.5 g/mol
InChI Key: GWOAVIJKUNFHGG-UHFFFAOYSA-N
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Description

Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester is a complex organic compound It is characterized by its unique structure, which includes a benzofuran ring, a glycine derivative, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester typically involves multiple steps:

    Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Glycine Derivative: The glycine derivative is introduced through a condensation reaction, often using coupling agents like EDCI or DCC.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring or the sulfur-containing moiety.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound might be studied for its interactions with enzymes or receptors. Its structural features could make it a candidate for drug development or biochemical assays.

Medicine

Potential medical applications include its use as a therapeutic agent or a diagnostic tool. Its interactions with biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its functional groups allow for versatile chemical modifications.

Mechanism of Action

The mechanism by which Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-methoxy-2-oxoethyl)-, methyl ester exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.

    Pathway Involvement: Participating in metabolic or signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Glycine Derivatives: Compounds with similar glycine-based structures.

    Benzofuran Compounds: Molecules containing the benzofuran ring.

    Thioesters: Compounds with sulfur-containing ester groups.

Uniqueness

What sets this compound apart is its combination of structural features, which allows for unique chemical reactivity and biological activity

Properties

CAS No.

82560-35-8

Molecular Formula

C18H24N2O7S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 2-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-methoxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C18H24N2O7S/c1-18(2)9-12-7-6-8-13(16(12)27-18)26-17(23)19(3)28-20(10-14(21)24-4)11-15(22)25-5/h6-8H,9-11H2,1-5H3

InChI Key

GWOAVIJKUNFHGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(CC(=O)OC)CC(=O)OC)C

Origin of Product

United States

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